![molecular formula C9H9N5O5 B12643004 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide CAS No. 920323-99-5](/img/structure/B12643004.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazine and dinitrophenyl, which are commonly used in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with N-methylacetamide. The reaction is carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the acetamide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Another derivative with similar chemical properties and applications.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is unique due to its specific structure, which combines the properties of both hydrazine and dinitrophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research.
Eigenschaften
CAS-Nummer |
920323-99-5 |
|---|---|
Molekularformel |
C9H9N5O5 |
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-methylacetamide |
InChI |
InChI=1S/C9H9N5O5/c1-10-9(15)5-11-12-7-3-2-6(13(16)17)4-8(7)14(18)19/h2-5,12H,1H3,(H,10,15) |
InChI-Schlüssel |
BZEDPOWDZKIOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


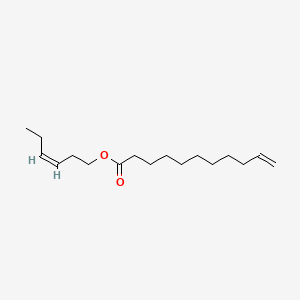

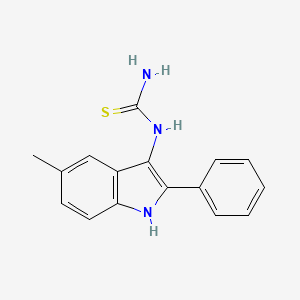
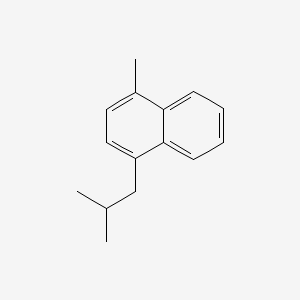
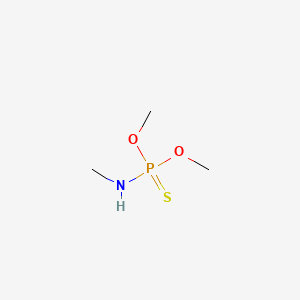
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)


![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
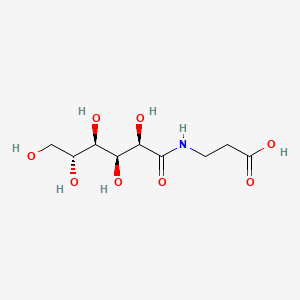
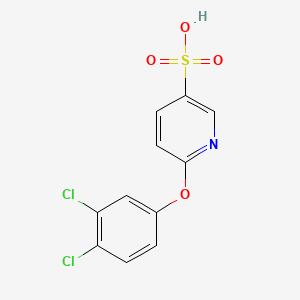
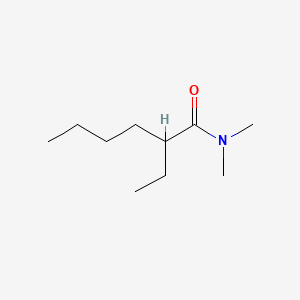
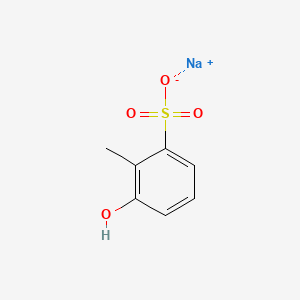
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)
